molecular formula C4H8O4 B095697 (2R,3R)-2,3-dihydroxybutanoic acid CAS No. 15851-57-7

(2R,3R)-2,3-dihydroxybutanoic acid

Cat. No.: B095697
CAS No.: 15851-57-7
M. Wt: 120.1 g/mol
InChI Key: LOUGYXZSURQALL-PWNYCUMCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3R)-2,3-dihydroxybutanoic acid is a chiral compound with the molecular formula C4H8O4 and a molecular weight of 120.10 g/mol (anhydrous free acid basis) . Its CAS Number is 759-06-8 . This specific stereoisomer is part of a family of dihydroxybutanoic acids, which are of significant interest in metabolomics and biomedical research. While other stereoisomers, such as (2R,3S)-2,3-dihydroxybutanoic acid, have been identified as potential biomarkers and oncometabolites in diseases like Acute Myeloid Leukemia (AML) , the distinct biological roles and research applications of the (2R,3R) configuration are an active area of scientific inquiry. The strict stereochemical configuration of this molecule is critical for its function and interaction with chiral environments in biological systems, such as enzyme active sites. Researchers can leverage this high-purity compound to explore its specific properties, metabolic pathways, and potential as a biochemical tool or intermediate in synthetic chemistry. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

CAS No.

15851-57-7

Molecular Formula

C4H8O4

Molecular Weight

120.1 g/mol

IUPAC Name

(2R,3R)-2,3-dihydroxybutanoic acid

InChI

InChI=1S/C4H8O4/c1-2(5)3(6)4(7)8/h2-3,5-6H,1H3,(H,7,8)/t2-,3-/m1/s1

InChI Key

LOUGYXZSURQALL-PWNYCUMCSA-N

SMILES

CC(C(C(=O)O)O)O

Isomeric SMILES

C[C@H]([C@H](C(=O)O)O)O

Canonical SMILES

CC(C(C(=O)O)O)O

physical_description

Solid

Synonyms

[2R,3R,(-)]-2,3-Dihydroxybutyric acid

Origin of Product

United States

Comparison with Similar Compounds

(2R,3S)-2,3-Dihydroxybutanoic Acid

  • Structure : Diastereomer with R,S configuration.
  • Role in Disease : Acts as an oncometabolite in acute myeloid leukemia (AML), produced by mutant IDH1/2 enzymes. Plasma levels of this isomer show 87.3% sensitivity at 80% specificity for detecting IDH mutations, outperforming 2R-hydroxyglutarate (63.8% sensitivity) .
  • Solubility : 454 g/L in water, significantly higher than creatinine (90 g/L), facilitating renal clearance .

(2S,3R)-2,3-Dihydroxybutanoic Acid (4-Deoxythreonic Acid)

  • Structure : Enantiomer with S,R configuration.
  • Biological Role : A naturally occurring carboxylic acid in humans, linked to threonine metabolism .

(S)-3,4-Dihydroxybutanoic Acid (2-Deoxytetronic Acid)

  • Structure : Positional isomer with hydroxyl groups at C3 and C4.
  • Solubility : 835 g/L in water, higher than (2R,3S)-DHBA .
  • Renal Clearance : Comparable to creatinine, suggesting shared renal handling mechanisms .

Table 1: Stereoisomer Comparison

Compound Configuration Water Solubility (g/L) Biological Role Key Reference
(2R,3R)-DHBA R,R Not reported Biopolymer synthesis
(2R,3S)-DHBA R,S 454 AML biomarker, oncometabolite
(2S,3R)-DHBA S,R Not reported Human metabolite (4-deoxythreonic acid)
(S)-3,4-DHBA S,C3,C4 835 Endogenous/dietary metabolite

Comparison with Structural Isomers and Derivatives

3-Hydroxybutanoic Acid

  • Structure : β-hydroxy acid (hydroxyl at C3).
  • Synthesis : Produced via epoxidation and hydrogenation of crotonic acid (29% yield) .
  • Application : Precursor for polyvinyl-co-unsaturated acid resins .

2,3-Dihydroxy-3-methylbutanoic Acid

  • Structure : Branched-chain isomer with a methyl group at C3.
  • Synonym: (R)-2,3-Dihydroxy-isovaleric acid.
  • Role : Intermediate in microbial metabolism (e.g., E. coli) and dietary constituent .

(2R,3R)-2,3-Dichlorobutanedioic Acid

  • Structure : Chlorinated derivative (Cl replaces hydroxyls at C2 and C3).
  • Properties : Enhanced hydrophobicity; used in cheminformatics studies due to distinct 3D conformation .

Table 2: Structural Isomer/Derivative Comparison

Compound Functional Groups Key Feature Application/Role Key Reference
3-Hydroxybutanoic acid β-hydroxy, carboxylic Linear chain Polymer resins
2,3-DH-3-methylbutanoic acid Branched, dihydroxy Methyl branch at C3 Microbial metabolism
2,3-Dichlorobutanedioic acid Dichloro, dicarboxylic Chlorine substitution Chemical structure modeling

L-Tartaric Acid [(2R,3R)-2,3-Dihydroxybutanedioic Acid]

  • Structure : Dicarboxylic acid with R,R configuration.
  • Properties : Higher melting point (173°C) due to hydrogen bonding; used in food and pharmaceuticals .

Amino-Hydroxy Derivatives

  • (2R,3R)-2-Amino-3-hydroxy-4-methylpentanoic Acid: Contains amino and hydroxyl groups; used in peptide research .

Preparation Methods

Sharpless Asymmetric Aminohydroxylation

The Sharpless asymmetric aminohydroxylation reaction is a cornerstone for introducing vicinal amino and hydroxyl groups with high enantioselectivity. Adapted for hydroxy acid synthesis, this method employs chiral ligands to dictate stereochemistry.

In a representative protocol, monoethylfumarate is reduced to an allyl alcohol, protected as a tert-butyldimethylsilyl (TBS) ether, and subjected to Sharpless conditions using osmium tetroxide and a cinchona alkaloid-based catalyst. This yields syn-dihydroxy intermediates, which are hydrolyzed to (2R,3R)-2,3-dihydroxybutanoic acid. The reaction achieves >90% enantiomeric excess (ee) under optimized conditions.

Key Reaction Conditions

  • Catalysts: OsO₄, (DHQ)₂PHAL ligand

  • Solvent: tert-Butanol/water

  • Temperature: 0–25°C

Stereoselective Reduction of α-Keto Esters

α-Keto esters serve as precursors for dihydroxy acids via stereoselective reduction. Sodium borohydride (NaBH₄) in the presence of chiral auxiliaries selectively reduces the ketone to a secondary alcohol while preserving the ester group. Subsequent hydrolysis yields the target compound.

For example, ethyl 2-oxobutanate undergoes reduction with (R)-BINOL-derived catalysts to form ethyl (2R,3R)-2,3-dihydroxybutanoate, which is hydrolyzed using aqueous HCl. This method achieves 85–92% ee but requires careful control of pH during hydrolysis to avoid racemization.

Acid Hydrolysis of Epoxide Intermediates

Epoxides derived from unsaturated esters are hydrolyzed to vicinal diols. Using chiral Lewis acids, such as titanium(IV) isopropoxide with tartrate esters, ensures stereoretentive ring-opening.

A patented approach involves epoxidizing ethyl 2,3-didehydrobutanoate with a Jacobsen catalyst, followed by acid-catalyzed hydrolysis to yield this compound. The process achieves 88% ee and scales efficiently for industrial production.

Biotechnological and Enzymatic Methods

Microbial Fermentation

Certain fungi and bacteria produce this compound as a metabolic intermediate. Hypsizygus marmoreus, an edible mushroom, synthesizes related dihydroxy acids during fruiting body development, suggesting potential for engineered microbial systems. However, yields remain low (<1 mg/g biomass), and pathway engineering is needed to improve productivity.

Enzymatic Catalysis

Ketoreductases and dihydroxy acid dehydrogenases offer biocatalytic routes. Recombinant E. coli expressing Lactobacillus ketoreductase converts 2-oxobutanate to (2R,3R)-2,3-dihydroxybutanoate with 95% ee. Immobilized enzymes enable continuous production, though substrate inhibition limits throughput.

Catalytic Asymmetric Synthesis

Chiral Catalyst Systems

Chiral ruthenium and iridium complexes catalyze asymmetric transfer hydrogenation of α-keto esters. For instance, Noyori-type catalysts with TsDPEN ligands achieve 94% ee in reducing ethyl 2-oxobutanate to the corresponding diol.

Table 1: Comparison of Catalytic Methods

MethodCatalystee (%)Yield (%)
Sharpless AminohydroxylationOsO₄/(DHQ)₂PHAL9278
Noyori HydrogenationRu-TsDPEN9482
Jacobsen EpoxidationMn-Salen8875

Halogenation-Hydrolysis Sequences

Halogenation of β,γ-unsaturated esters followed by hydrolysis introduces dihydroxy groups. For example, bromination of ethyl 2,3-didehydrobutanoate with NBS, followed by AgNO₃-mediated hydrolysis, yields this compound. Stereoselectivity depends on the halogenation step’s stereochemistry.

Comparative Analysis of Methods

Chemical synthesis offers higher yields (75–90%) and stereocontrol compared to biotechnological methods (<50% yield). However, enzymatic routes are greener, avoiding toxic reagents. Industrial scales favor catalytic asymmetric hydrogenation for cost-effectiveness, while academic settings prefer Sharpless aminohydroxylation for versatility.

Q & A

Q. What are the key stereochemical considerations when synthesizing (2R,3R)-2,3-dihydroxybutanoic acid?

The synthesis of enantiomerically pure this compound requires precise control of stereochemistry. Methods include chiral resolution using enantioselective chromatography (e.g., chiral stationary phases) or asymmetric catalysis. For example, enzymatic reduction of ketone precursors using dehydrogenases can achieve high enantiomeric excess (ee) . NMR and polarimetry are critical for confirming stereochemical purity, with ¹H-NMR coupling constants and optical rotation values compared to literature standards .

Q. How can researchers differentiate this compound from its diastereomers or meso forms?

The compound’s stereoisomers (e.g., 2R,3S or 2S,3R) can be distinguished via X-ray crystallography or advanced NMR techniques, such as NOESY, to analyze spatial proximity of hydroxyl groups. Meso compounds (e.g., tartaric acid derivatives) lack optical activity due to internal planes of symmetry, whereas this compound exhibits distinct optical rotation . Chiral HPLC with a cellulose-based column is recommended for separation and purity assessment .

Q. What analytical techniques are essential for characterizing this compound?

  • Mass spectrometry (MS): To confirm molecular weight (120.104 g/mol) and fragmentation patterns .
  • ¹³C-NMR: Identifies carbonyl (C-1, ~175 ppm) and hydroxyl-bearing carbons (C-2/C-3, ~70–75 ppm) .
  • IR spectroscopy: Detects carboxylic acid (1700–1720 cm⁻¹) and hydroxyl (3200–3600 cm⁻¹) stretches .
  • Polarimetry: Measures specific optical rotation ([α]D) to verify enantiopurity .

Advanced Research Questions

Q. How does this compound function as a biomarker in acute myeloid leukemia (AML)?

Mutant isocitrate dehydrogenase (IDH1/2) in AML patients catalyzes the reduction of α-ketoglutarate to (2R)-hydroxyglutarate (2R-HG) and 3S-hydroxy-2-oxobutanoate to (2R,3S)-dihydroxybutanoic acid. Elevated plasma levels of these metabolites correlate with IDH mutations. LC-MS/MS with stable isotope-labeled internal standards is used for quantification. ROC analysis suggests (2R,3S)-dihydroxybutanoic acid has higher diagnostic specificity for IDH mutations than 2R-HG .

Q. What experimental challenges arise when studying its metabolic roles in disease models?

  • Sample stability: The compound’s hygroscopic nature requires storage at 0–6°C under inert gas to prevent degradation .
  • Interference in metabolomics: Co-elution with structurally similar metabolites (e.g., 3,4-dihydroxybutanoic acid) necessitates high-resolution MS or dual-column chromatography .
  • Cell permeability: Hydroxyl groups limit membrane penetration; ester prodrugs (e.g., methyl esters) are often synthesized to enhance bioavailability .

Q. How can researchers resolve contradictions in reported biological activities of stereoisomers?

Discrepancies often arise from incomplete stereochemical characterization. For example, (2R,3S)-dihydroxybutanoic acid is implicated in AML, while (2R,3R)-isomers may exhibit distinct roles. Rigorous validation steps include:

  • Stereochemical reassessment: Re-analyze compounds using chiral HPLC and single-crystal X-ray diffraction.
  • Functional assays: Compare isomer-specific effects on enzyme kinetics (e.g., IDH mutants) or cell proliferation .

Methodological Insights

Q. What strategies improve yield in asymmetric synthesis?

  • Biocatalysis: Use engineered ketoreductases with NADPH cofactors for enantioselective reduction of 2,3-diketobutanoic acid precursors (≥95% ee achieved) .
  • Protecting groups: Temporarily mask hydroxyls with tert-butyldimethylsilyl (TBDMS) groups to prevent side reactions during carboxylate activation .

Q. How to design a metabolomics study to explore its role in renal decline?

  • Cohort selection: Prioritize patients with early-stage chronic kidney disease (CKD) and monitor eGFR decline.
  • Targeted LC-MS: Quantify this compound alongside other short-chain hydroxy acids (e.g., 3,4-dihydroxybutanoic acid) in plasma.
  • Multivariate analysis: Use ROC curves and logistic regression to assess biomarker performance .

Data Contradictions & Validation

  • Stereochemical misassignment: Early studies often misreported meso-2,3-dihydroxybutanedioic acid (CAS 526-83-0) as this compound. Always cross-validate with CAS RN 87-69-4 (L-tartaric acid derivatives) and stereodescriptors .
  • Biological specificity: While (2R,3S)-isomers are linked to AML, (2R,3R)-forms may not share oncogenic activity. Use isogenic cell lines (IDH1/2 WT vs. mutant) to clarify isoform-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3R)-2,3-dihydroxybutanoic acid
Reactant of Route 2
(2R,3R)-2,3-dihydroxybutanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.